![molecular formula C16H9NO2 B11868166 Isoindolo[2,1-b]isoquinoline-5,7-dione CAS No. 65320-68-5](/img/structure/B11868166.png)
Isoindolo[2,1-b]isoquinoline-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindolo[2,1-b]isoquinoline-5,7-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its fused ring structure, which includes both isoindole and isoquinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing isoindolo[2,1-b]isoquinoline-5,7-dione involves the Wittig intramolecular cyclization. This method utilizes phosphorus ylides to facilitate the cyclization process, resulting in the formation of the desired compound . Another approach involves the palladium-catalyzed inert C−H bond activation and cyclocarbonylation of isoquinolones with carbon dioxide under atmospheric pressure. This method is noted for its high regio- and chemo-selectivity, step-economy, and good functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. The use of palladium-catalyzed reactions and phosphorus ylides can be adapted for industrial applications, ensuring efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Isoindolo[2,1-b]isoquinoline-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of its fused ring structure and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Isoindolo[2,1-b]isoquinoline-5,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Its unique properties can be harnessed for various industrial applications, including materials science and catalysis.
Mécanisme D'action
The mechanism by which isoindolo[2,1-b]isoquinoline-5,7-dione exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, influencing biological processes. Specific pathways and targets may vary depending on the derivative and application.
Comparaison Avec Des Composés Similaires
Isoindolo[2,1-b]isoquinoline-5,7-dione can be compared with other similar compounds, such as isoindolo[1,2-a]isoquinoline derivatives and isoquinoline alkaloids. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ring fusion and potential for diverse applications.
List of Similar Compounds
- Isoindolo[1,2-a]isoquinoline derivatives
- Isoquinoline alkaloids
- Tetrahydroisoindolo[2,1-b]isoquinolines
Propriétés
Numéro CAS |
65320-68-5 |
|---|---|
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
isoindolo[2,3-b]isoquinoline-5,7-dione |
InChI |
InChI=1S/C16H9NO2/c18-15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)17(14)15/h1-9H |
Clé InChI |
MTNJPOTYDQNBCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)



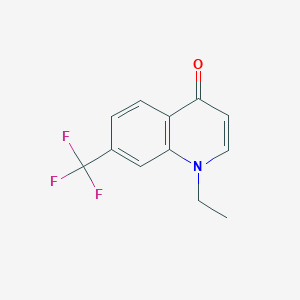
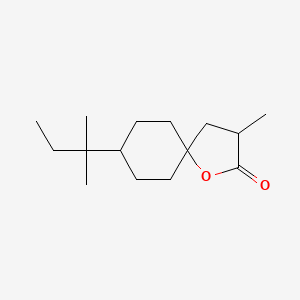

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

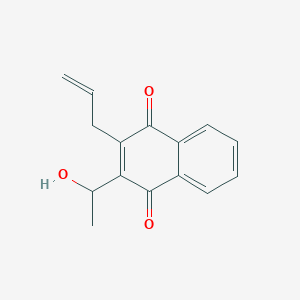
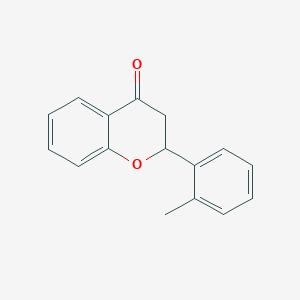
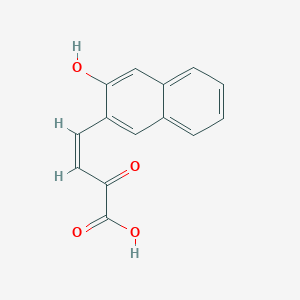
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
